N-(5-Nitramidopyridin-2-yl)nitramide
Description
N-(5-Nitramidopyridin-2-yl)nitramide is a high-energy nitramide derivative characterized by a pyridine ring substituted with two nitramide (-NHNO₂) groups at the 2- and 5-positions. While direct experimental data for this compound are sparse in the provided evidence, its structural analogs and related nitramide compounds (e.g., pyridine- and triazine-based derivatives) have been extensively studied for applications in agrochemicals, explosives, and propellants. The nitramide functional group contributes to its energetic properties, including thermal stability and detonation performance, while the pyridine backbone influences electronic characteristics and intermolecular interactions .
Properties
CAS No. |
103769-72-8 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
N-(5-nitramidopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8) |
InChI Key |
OSUTXBMBWIMQBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonyms |
2,5-Pyridinediamine,N,N-dinitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of N-(5-Nitramidopyridin-2-yl)nitramide, highlighting variations in substituents, molecular frameworks, and applications:
Key Comparative Analysis
Thermal Stability and Energetic Properties
- This compound : Predicted to exhibit moderate thermal stability based on pyridine-nitramide analogs. Computational studies suggest gap energy alterations due to electron density shifts around nitramide groups .
- Triazinan/Triazine Derivatives : Compounds like N-(1,5-dimethyl-triazinan-2-ylidene)nitramide (MW 173.17) show thermal decomposition temperatures (Td) up to 378°C, with low sensitivity to impact (10–40 J) .
- Nitroimino Triazole Salts: Compound 6 () demonstrates superior detonation velocity (8553 m/s) and pressure (31.88 GPa), outperforming traditional explosives like TNT .
Electronic and Spectral Characteristics
- Triazinan Derivatives: NMR and IR spectra reveal distinct shifts for -NHNO₂ (e.g., IR peaks at 1540–1660 cm⁻¹ for nitro stretches) and substituent-dependent ¹³C chemical shifts .
Data Gaps and Limitations
Properties are inferred from analogs, and further studies are needed to confirm:
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